molecular formula C10H18O B100697 cis-(+/-)-4-Thujanol CAS No. 15537-55-0

cis-(+/-)-4-Thujanol

Cat. No. B100697
CAS RN: 15537-55-0
M. Wt: 154.25 g/mol
InChI Key: KXSDPILWMGFJMM-GUBZILKMSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction .


Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure .


Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Genotoxicity and Protective Effects

  • Protective Effects Against Genotoxic Damage : A study by Kocaman et al. (2013) explored the protective effects of 4-thujanol against genotoxic effects induced by mitomycin C and cyclophosphamide in human lymphocytes. This research suggests that 4-thujanol significantly reduces genotoxic damage induced by cyclophosphamide, indicating potential chemopreventive effects.
  • Genotoxic Effects on Human Lymphocytes : Another study by Kocaman et al. (2011) investigated the potential genotoxic effects of 4-thujanol on human peripheral blood lymphocytes. They found that 4-thujanol induced chromosome aberrations and micronucleus formation, suggesting a clastogenic effect at tested concentrations.

Role in Insect Behavior

  • Influence on Bark Beetle Behavior : Research by Blažytė-Čereškienė et al. (2015) demonstrated that trans-4-thujanol, present in spruce bark, acts as a repellent for the bark beetle Ips typographus. The amount of this compound decreases with tree age, affecting beetle behavior and tree choice.
  • Anti-attractant Activity for Bark Beetles : A study by Jirošová et al. (2022) found that (+)-trans-4-thujanol is an efficient anti-attractant for the Eurasian spruce bark beetle, especially effective against females. This indicates its potential for protecting trees from bark beetle infestation.

Chemical Synthesis and Applications

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(1R,2S,5S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-7(2)10-5-4-9(3,11)8(10)6-10/h7-8,11H,4-6H2,1-3H3/t8-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSDPILWMGFJMM-GUBZILKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CCC(C1C2)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]12CC[C@]([C@@H]1C2)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40881214
Record name cis-(+/-)-4-Thujanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40881214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Thujanol, cis-(+/-)-

CAS RN

58117-61-6, 15537-55-0
Record name (1R,2S,5S)-2-Methyl-5-(1-methylethyl)bicyclo[3.1.0]hexan-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58117-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-Sabinene hydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15537-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thujanol, cis-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015537550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-(+/-)-4-Thujanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40881214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-THUJANOL, CIS-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84AJP53J3O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
145
Citations
C Schiebe, CR Unelius, S Ganji, M Binyameen… - Journal of Chemical …, 2019 - Springer
… After comparison of the NMR of the cis-forms with the trans-isomer from Aldrich (Baeckstrom et al. 1996) the major product could be assigned to (−)-cis-4-thujanol both from the …
Number of citations: 33 link.springer.com
L Blažytė-Čereškienė, V Apšegaitė… - Annals of forest …, 2016 - annforsci.biomedcentral.com
Spruce trees emit significant amounts of trans-4-thujanol, but the amount of this compound in bark decreases with tree age. Trans-4-thujanol acts as an efficient repellent for the bark …
Number of citations: 28 annforsci.biomedcentral.com
G Bozsik, A Tröger, W Francke… - Journal of Applied …, 2016 - Wiley Online Library
… Male antennae responded the most to (–)-terpinen-4-ol and cis-4-thujanol followed by the mixture of α- and β-thujone. The next highest responses were elicited by (+)-camphor, borneol…
Number of citations: 16 onlinelibrary.wiley.com
A Jirošová, B Kalinová, R Modlinger… - Pest Management …, 2022 - Wiley Online Library
… 1(C)) and (1R,4R)-(+)-cis-4-thujanol (structure 3) in an approximately 97:3 ratio (Fig. 1(A_i)). … analysis of the trans- and cis-4-thujanol enantiomer mixture yielded by organic synthesis 24 …
Number of citations: 5 onlinelibrary.wiley.com
J Zhong, Y Guo, H Shi, Y Liang, Z Guo, D Li… - Industrial Crops and …, 2022 - Elsevier
… Cis-4-thujanol was confirmed to be an effective repellent by the Y tube choice experiment and direct exposure … Cis-4-thujanol has excellent potential to formulate natural insecticides. …
Number of citations: 5 www.sciencedirect.com
W Francke, JP Vité - Zeitschrift für Angewandte Entomologie, 1983 - Wiley Online Library
… Male s ecific compounds of the spruce bark beetle Polygraphus poligraphus are identified as trans- ancf cis-4-thujanol and terpinen-4-01; trans-4-thujanol was also found in Ips amitinus…
Number of citations: 92 onlinelibrary.wiley.com
O Socorro, I Tárrega, F Rivas - Phytochemistry, 1998 - Elsevier
… components, DEME program (Fight Against Desertization of the cis-4-thujanol, 1-terpinen-4-ol and … bastetanum were cis-4-thujanol (30.9%), ropropagation from seeds of O. bastetanum, …
Number of citations: 38 www.sciencedirect.com
JC Grégoire, M Baisier, A Drumont, DL Dahlsten… - Journal of Chemical …, 1991 - Springer
… valens produced significant amounts of camphor and verbenone, as well as smaller amounts of dimethylstyrene, cis-4-thujanol, fenchol, terpinene4-ol, myrtenal, pinocarvone, bomeol, …
Number of citations: 63 link.springer.com
JA Prieto, OJ Patiño, WA Delgado… - Chilean journal of …, 2011 - academia.edu
… monophyllum oil were sabinene (25.71%), 1,8-cineole (9.19%), and cis-4-thujanol (9.19%), whereas fruit oil of Z. fagara mainly contained germacrene D-4-ol (21.1%), elemol (8.35%), …
Number of citations: 72 www.academia.edu
SSM Jaber - 2023 - repository.najah.edu
… The components of M.communis EO that were determined to be the most prevalent were cis-4-thujanol 43 (27.37 %) and 1,8-Cineole 44 (24.32 %) in totally 41 components in Jericho …
Number of citations: 2 repository.najah.edu

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